(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol is a heterocyclic compound featuring a pyrano-pyrazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of microwave irradiation to facilitate cross-coupling reactions, which significantly reduces reaction time . Another approach includes the use of tert-butyl carbamate derivatives, which are subjected to specific reaction conditions to yield the desired compound .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions often involve controlled temperatures and specific solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while nucleophilic substitution can introduce various alkyl or aryl groups onto the pyrazole ring.
Wissenschaftliche Forschungsanwendungen
(2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Wirkmechanismus
The mechanism by which (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Compounds similar to (2,4,5,7-Tetrahydropyrano[3,4-c]pyrazol-7-yl)methanol include:
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern and the presence of the methanol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C7H10N2O2 |
---|---|
Molekulargewicht |
154.17 g/mol |
IUPAC-Name |
1,4,5,7-tetrahydropyrano[3,4-c]pyrazol-7-ylmethanol |
InChI |
InChI=1S/C7H10N2O2/c10-4-6-7-5(1-2-11-6)3-8-9-7/h3,6,10H,1-2,4H2,(H,8,9) |
InChI-Schlüssel |
IUTWZXFOAMBPPJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC(C2=C1C=NN2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.